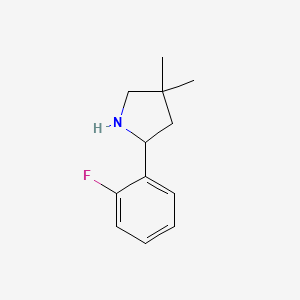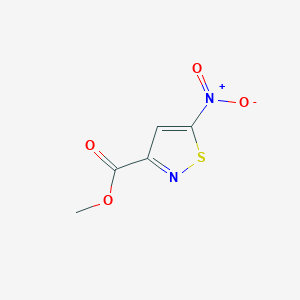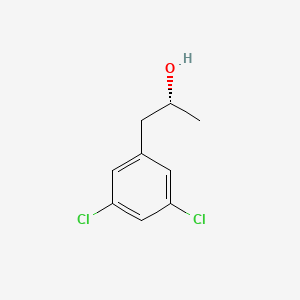
(2R)-1-(3,5-dichlorophenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-(3,5-dichlorophenyl)propan-2-ol: is a chiral compound with a specific stereochemistry at the second carbon atom It is characterized by the presence of a 3,5-dichlorophenyl group attached to a propan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-(3,5-dichlorophenyl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3,5-dichlorobenzaldehyde.
Grignard Reaction: The 3,5-dichlorobenzaldehyde is reacted with a Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol.
Chiral Resolution: The racemic mixture of the alcohol is then subjected to chiral resolution using a chiral catalyst or resolving agent to obtain the (2R)-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions followed by chiral resolution techniques. The use of continuous flow reactors and advanced separation technologies can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-1-(3,5-dichlorophenyl)propan-2-ol can undergo oxidation reactions to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: The major product is 3,5-dichloroacetophenone.
Reduction: The major product is 3,5-dichloropropane.
Substitution: The major products depend on the substituent introduced, such as 3,5-dichlorophenyl chloride.
Scientific Research Applications
Chemistry:
Synthesis of Chiral Compounds: (2R)-1-(3,5-dichlorophenyl)propan-2-ol is used as a building block in the synthesis of various chiral compounds.
Catalysis: It can be used as a ligand in asymmetric catalysis.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Medicine:
Pharmaceuticals: It is investigated for its potential use in the development of drugs targeting specific receptors or enzymes.
Industry:
Agrochemicals: The compound is explored for its use in the synthesis of agrochemicals with improved efficacy.
Mechanism of Action
The mechanism of action of (2R)-1-(3,5-dichlorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
(2S)-1-(3,5-dichlorophenyl)propan-2-ol: The enantiomer of the compound with different stereochemistry.
1-(3,5-dichlorophenyl)ethanol: A structurally similar compound with a shorter carbon chain.
3,5-dichlorobenzyl alcohol: A compound with a similar aromatic ring but different substituents.
Uniqueness:
Stereochemistry: The (2R)-configuration imparts unique properties in terms of biological activity and selectivity.
Functional Group: The presence of the hydroxyl group allows for diverse chemical modifications and reactions.
Properties
Molecular Formula |
C9H10Cl2O |
|---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
(2R)-1-(3,5-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10Cl2O/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-6,12H,2H2,1H3/t6-/m1/s1 |
InChI Key |
DWEGNEQLANUCFS-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CC1=CC(=CC(=C1)Cl)Cl)O |
Canonical SMILES |
CC(CC1=CC(=CC(=C1)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


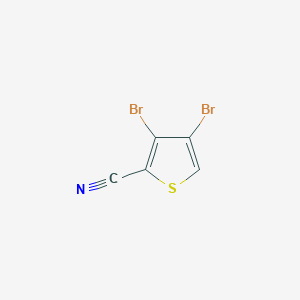
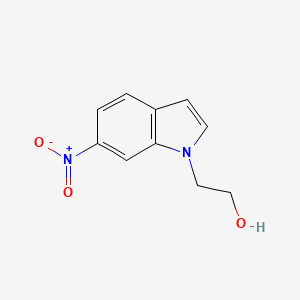
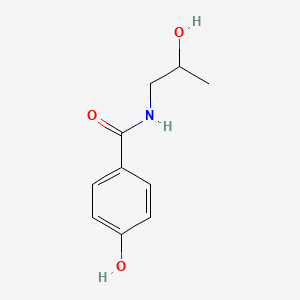

![[2,3'-Bipyridin]-2'-amine](/img/structure/B15046611.png)
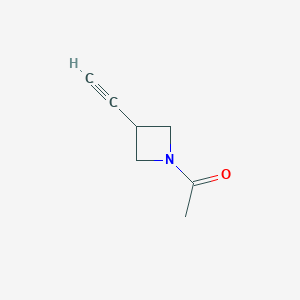
![1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15046639.png)
![2-bromo-5-fluoro-1H-benzo[d]imidazole](/img/structure/B15046649.png)
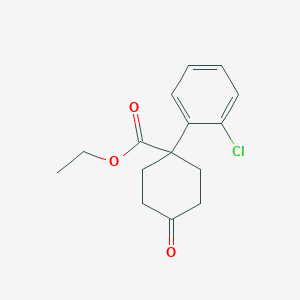
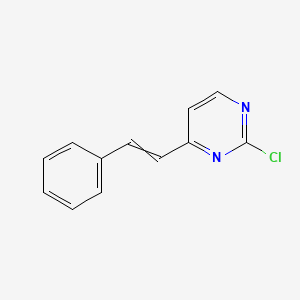
![Methyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate](/img/structure/B15046667.png)

